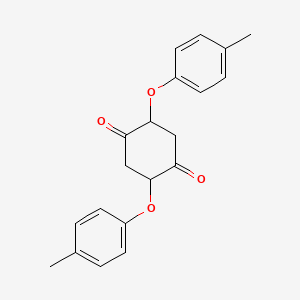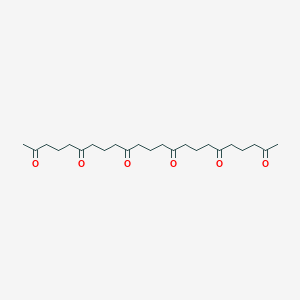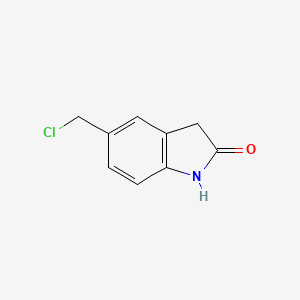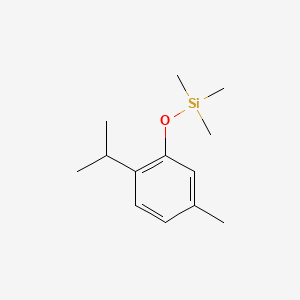
1-(4-Isoquinolinyl)-homopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isoquinolinyl)-homopiperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an isoquinoline moiety with a homopiperazine ring, making it a versatile scaffold for drug development and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isoquinolinyl)-homopiperazine typically involves the reaction of isoquinoline derivatives with homopiperazine under specific conditions. One common method includes the use of isoquinoline-4-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with homopiperazine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1-(4-Isoquinolinyl)-homopiperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Isoquinolinyl)-homopiperazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4-Isoquinolinyl)-homopiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the homopiperazine ring can enhance binding affinity and selectivity. This dual interaction allows the compound to modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Isoquinoline: A simpler structure lacking the homopiperazine ring, used in the synthesis of various alkaloids and pharmaceuticals.
Homopiperazine: A basic structure without the isoquinoline moiety, used as a building block in organic synthesis.
1-(4-Isoquinolinyl)-piperazine: Similar to 1-(4-Isoquinolinyl)-homopiperazine but with a piperazine ring instead of homopiperazine, used in medicinal chemistry.
Uniqueness: this compound stands out due to its combined structural features, which provide enhanced binding properties and versatility in chemical reactions. This makes it a valuable compound for drug development and other scientific applications .
特性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
4-(1,4-diazepan-1-yl)isoquinoline |
InChI |
InChI=1S/C14H17N3/c1-2-5-13-12(4-1)10-16-11-14(13)17-8-3-6-15-7-9-17/h1-2,4-5,10-11,15H,3,6-9H2 |
InChIキー |
KZISNXPRKLLSJW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)C2=CN=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)

